![molecular formula C14H15F6NO4 B6313624 N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97% CAS No. 1301739-20-7](/img/structure/B6313624.png)
N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97% (NBE-CBZ-97%) is a compound that has been used for various scientific research applications. It is a fluorinated derivative of carbobenzyloxyamine (CBZ) and has been used as a reagent for the synthesis of various compounds. NBE-CBZ-97% is a versatile compound with a wide range of uses in biological and chemical research.
Scientific Research Applications
NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, including peptides, carbohydrates, and other molecules. It has also been used as a catalyst in organic reactions. Additionally, NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% has been used as a ligand in coordination chemistry and as a reagent for the synthesis of fluorescent molecules.
Mechanism of Action
NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% is a fluorinated derivative of N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97% and acts as a Lewis acid. It has been shown to catalyze the formation of carbon-carbon bonds through a mechanism involving the formation of a carbocation intermediate. Additionally, NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% can act as a catalyst for the formation of boronic esters, which can be used in the synthesis of various compounds.
Biochemical and Physiological Effects
NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% is a non-toxic compound and has been shown to have no adverse effects on biochemical and physiological processes. It has been used in various scientific research applications and has been demonstrated to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% in laboratory experiments is its versatility. It can be used as a reagent in the synthesis of various compounds and as a catalyst in various organic reactions. Additionally, it is relatively easy to synthesize and can be used in a wide range of conditions. However, it should be noted that NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% is a relatively expensive compound and should be used with caution in laboratory experiments.
Future Directions
The use of NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% in scientific research is still in its early stages and there are many potential future directions for its use. One potential future direction is the development of new synthetic methods using NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% as a reagent or catalyst. Additionally, NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% could potentially be used in the synthesis of new compounds with unique properties. Furthermore, NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% could be used in the synthesis of drugs or other compounds with therapeutic applications. Finally, NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% could be used in the development of new analytical techniques or methods for the detection of various compounds.
Synthesis Methods
NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% can be synthesized from the reaction of 2-(trifluoromethoxy)ethylchloride and N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97% in the presence of triethylamine (TEA). The reaction is carried out in an inert atmosphere and the product is purified by recrystallization. The synthesis of NBE-N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%-97% is relatively simple and can be performed in a short amount of time.
properties
IUPAC Name |
benzyl N,N-bis[2-(trifluoromethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO4/c15-13(16,17)24-8-6-21(7-9-25-14(18,19)20)12(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGZYRIYASYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCOC(F)(F)F)CCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


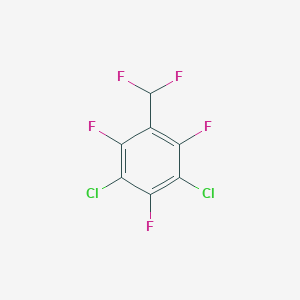
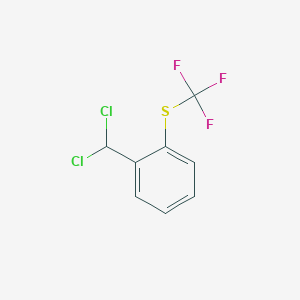

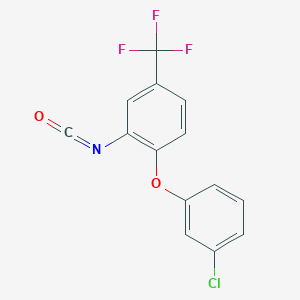
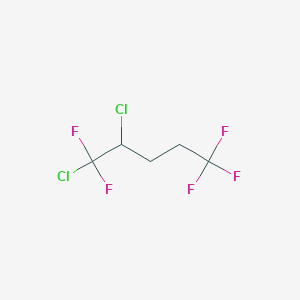

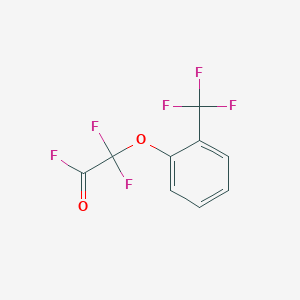
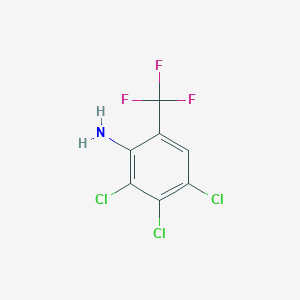
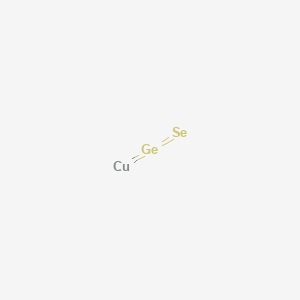
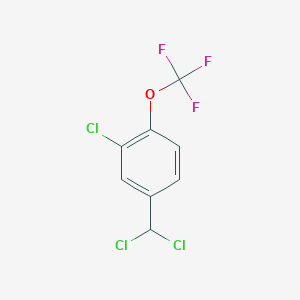

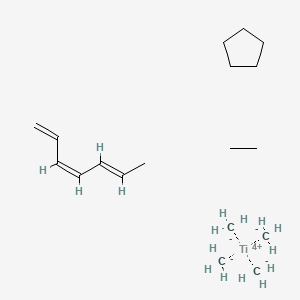
![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)